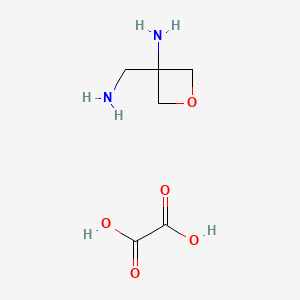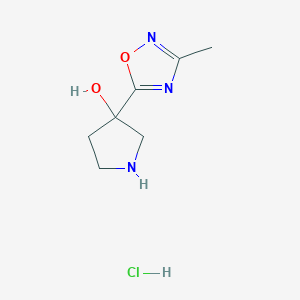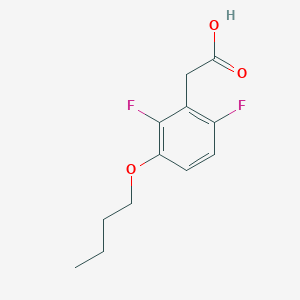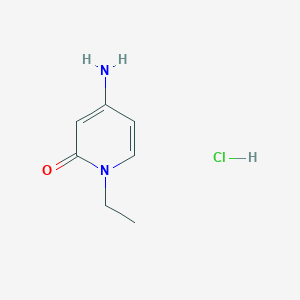
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride
Overview
Description
2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride (ACPD) is an organic compound that was first synthesized in the late 1960s. It is a member of the piperazine family of compounds, and it has a wide range of applications in scientific research. This compound has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Cyclopropylamine Association
Cyclopropylamine, a component of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, shows unique properties due to its ring strain and acidity, as compared to its open-chain analogue n-propylamine. Studies have indicated that while the two amines are comparable in their ability to form hydrogen bonds, cyclopropylamine exhibits slightly weaker interaction due to steric factors or reduced acceptor ability (Wolff, Schaad, & Wolff, 1988).
Synthesis of Cyclopropylamines
Research has explored the synthesis of various cyclopropylamines, including those with cyclopropylmethyl groups. One such study focused on the efficient creation of 2-(Trialkylstannyl)cyclopropylamines, which are valuable in cross-coupling reactions for organic synthesis (Wiedemann et al., 2004).
Antifungal Activity
Compounds similar to (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, such as N-substituted propylamines, have been tested for antifungal activity. Some of these compounds showed significant activity against plant pathogenic fungi, suggesting potential applications in agriculture (Arnoldi et al., 2007).
Antiviral Activity
Research into (S,Z)-2-aminopurine methylenecyclopropane analogues, which are structurally related to (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, has shown promising results in inhibiting viruses like herpes and hepatitis B. This indicates potential applications in antiviral drug development (Chen et al., 2003).
Synthesis of Potential Antidepressants
Studies have also explored the synthesis of (borylmethyl)cyclopropylamines, which are potential building blocks for antidepressant drugs. Such research underscores the significance of cyclopropylamine derivatives in medicinal chemistry (Sakae et al., 2014).
properties
IUPAC Name |
N'-(cyclopropylmethyl)-N'-propylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-6-11(7-5-10)8-9-3-4-9;;/h9H,2-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJNJZRCMGZGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
amine hydrochloride](/img/structure/B1383285.png)
![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)


![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)


amine hydrochloride](/img/structure/B1383297.png)
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)